molecular formula C18H20N2O4S B6559322 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946336-17-0

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6559322
CAS No.: 946336-17-0
M. Wt: 360.4 g/mol
InChI Key: LCQXUMKCTOKYCZ-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a methoxybenzenesulfonyl group attached to a tetrahydroquinoline ring, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxybenzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methoxybenzenesulfonyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The tetrahydroquinoline scaffold is known for its ability to inhibit various cancer cell lines. Studies are ongoing to evaluate the specific activity of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide against different cancer types.

Antimicrobial Properties

The sulfonamide group is recognized for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit efficacy against certain bacterial strains and fungi, making it a candidate for further investigation in antimicrobial drug development.

Neuropharmacological Effects

The compound's potential as a neuroprotective agent is under exploration. Its structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases or mood disorders.

Case Study: Anticancer Screening

In a recent screening of compounds similar to this compound, researchers found that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values indicated promising activity that warrants further optimization of the compound's structure to enhance efficacy and reduce toxicity.

Research on Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated various sulfonamide derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. This compound was included in the screening and showed moderate activity compared to standard antibiotics.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30)
  • N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is unique due to its specific structural features, such as the combination of a methoxybenzenesulfonyl group with a tetrahydroquinoline core and an acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Inhibition of Protein Tyrosine Phosphatase (PTP)

Recent studies have highlighted the potential of this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical enzyme involved in insulin signaling and is a target for diabetes treatment. The compound exhibited significant inhibitory activity with an IC50 value indicating potent interaction with the enzyme's active site .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to its structural features that facilitate binding to target proteins. The methoxybenzenesulfonyl group enhances the compound's ability to interact with PTPs and other enzymes involved in cellular signaling.

Case Study 1: Diabetes Management

In a study focusing on diabetes management, researchers administered the compound to diabetic mouse models. Results showed improved glucose tolerance and insulin sensitivity compared to control groups. Histological analysis revealed reduced pancreatic islet inflammation and enhanced beta-cell function .

Case Study 2: Cancer Cell Lines

Another study investigated the effects of the compound on breast cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers. Further analysis revealed alterations in the expression levels of genes associated with cell cycle regulation and apoptosis .

Summary of Findings

Biological ActivityObservationsReference
PTP1B InhibitionIC50 value indicating potent inhibition
Anticancer ActivityInduces apoptosis in cancer cells
Diabetes ManagementImproved glucose tolerance in models
Modulation of Signaling PathwaysAlters expression of cell cycle genes

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(21)19-15-5-10-18-14(12-15)4-3-11-20(18)25(22,23)17-8-6-16(24-2)7-9-17/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQXUMKCTOKYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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